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Compound of Interest

Compound Name: Lomardexamfetamine

Cat. No.: B608625 Get Quote

A Note on "Lombardexamfetamine": Initial searches for "lombardexamfetamine" did not yield

any relevant scientific data. It is highly probable that this is a typographical error for

lisdexamfetamine, a well-researched prodrug of d-amphetamine used in the treatment of

Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder. The following

application notes and protocols are based on the existing literature for lisdexamfetamine.

Application Notes
Lisdexamfetamine dimesylate (LDX) is a therapeutically inactive molecule that is converted to

its active form, d-amphetamine, and the naturally occurring amino acid L-lysine, through

enzymatic hydrolysis by red blood cells. This controlled conversion results in a prolonged and

consistent release of d-amphetamine, which is responsible for its therapeutic effects. In

preclinical animal studies, lisdexamfetamine is used to model the effects of stimulants on

behavior, neurochemistry, and toxicity.

The primary mechanism of action of d-amphetamine involves increasing the levels of dopamine

and norepinephrine in the synaptic cleft. It achieves this by inhibiting the reuptake of these

neurotransmitters through the dopamine transporter (DAT) and norepinephrine transporter

(NET), as well as promoting their release from presynaptic vesicles.

When designing animal studies with lisdexamfetamine, it is crucial to consider the following:

Animal Model: The choice of animal model is dependent on the research question. Common

models include normal, healthy rodents for pharmacokinetic and behavioral screening, as
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well as specific disease models like the Spontaneously Hypertensive Rat (SHR) for ADHD

research.

Route of Administration: Oral administration (p.o.) is the most common and clinically relevant

route for lisdexamfetamine. However, intraperitoneal (i.p.) injections can also be used. It is

important to note that the pharmacokinetic profile will differ between these routes.

Dosage: Dosages in animal studies are typically higher than human therapeutic doses and

should be determined based on the specific research aims, whether they are behavioral,

pharmacokinetic, or toxicological. The provided tables offer a summary of dosages used in

various studies.

Pharmacokinetics: Due to its prodrug nature, the onset of action for lisdexamfetamine is

delayed compared to direct administration of d-amphetamine. Peak plasma concentrations

of d-amphetamine following lisdexamfetamine administration are also generally lower and

occur later.

Behavioral Assessments: A wide range of behavioral tests can be employed to assess the

effects of lisdexamfetamine, including locomotor activity, conditioned place preference (to

assess rewarding properties), and models of impulsivity and attention.

Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Rats
This protocol is designed to evaluate the stimulant effects of lisdexamfetamine on locomotor

activity in rats.

Materials:

Lisdexamfetamine dimesylate

Vehicle (e.g., sterile water or saline)

Male Sprague-Dawley rats

Oral gavage needles (for p.o. administration)
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Syringes

Open field activity chambers equipped with infrared beams

Procedure:

Animal Acclimation: Acclimate rats to the housing facility for at least one week before the

experiment. Handle the animals daily to reduce stress.

Drug Preparation: Dissolve lisdexamfetamine dimesylate in the vehicle to the desired

concentrations. Doses are often calculated based on the d-amphetamine base equivalent.

Administration: Administer lisdexamfetamine or vehicle orally (p.o.) via gavage.

Behavioral Testing: Immediately after administration, place the rats individually into the open

field activity chambers. Record locomotor activity (e.g., distance traveled, rearing frequency)

for a period of 180 minutes.[1]

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 15-minute intervals) to

observe the time course of the drug's effect. Compare the activity of the lisdexamfetamine-

treated groups to the vehicle control group using appropriate statistical methods (e.g.,

ANOVA).

Dosage Data for Locomotor Activity in Rats:

Dose (mg/kg, p.o.) Animal Model Observed Effect

0.2 - 1.5 Sprague-Dawley Rat Increased locomotor activity.

4.5 - 13.5 Sprague-Dawley Rat

Increased locomotor activity

from 60-90 minutes post-

administration.[1]

1.5 Rat (freely-moving)

Produced less locomotor

activation than an equivalent

dose of d-amphetamine.[2]

≥ 60 Rat (toxicity study) Increased motor activity.[3]
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Protocol 2: Conditioned Place Preference (CPP) in Mice
This protocol is used to assess the rewarding or aversive properties of lisdexamfetamine in

mice.

Materials:

Lisdexamfetamine dimesylate

Vehicle (e.g., sterile water or saline)

Male ICR mice

Conditioned place preference apparatus (a box with two distinct compartments)

Oral gavage needles (for p.o. administration)

Syringes

Procedure:

Apparatus Habituation (Pre-test): On day 1, place each mouse in the CPP apparatus with

free access to both compartments for 15 minutes and record the time spent in each

compartment to establish baseline preference.

Conditioning Phase: This phase typically lasts for 8 days. On alternating days, administer

lisdexamfetamine (p.o.) and confine the mouse to one compartment for 60 minutes. On the

other days, administer the vehicle and confine the mouse to the opposite compartment for 60

minutes. The drug-paired compartment should be counterbalanced across animals.

Test Phase: On day 10, place the mouse in the CPP apparatus with free access to both

compartments for 15 minutes, without any drug administration. Record the time spent in

each compartment.

Data Analysis: An increase in the time spent in the drug-paired compartment during the test

phase compared to the pre-test phase indicates a rewarding effect. A decrease suggests an

aversive effect.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dosage Data for Conditioned Place Preference in Mice:

Dose (mg/kg, p.o.) Animal Model Observed Effect

1, 2.5, 5, 10 ICR Mouse
Increased conditioned place

preference.[4]

Protocol 3: Acute and Repeat-Dose Toxicity Studies in
Rats
This protocol outlines procedures for assessing the toxicological profile of orally administered

lisdexamfetamine in rats.

Materials:

Lisdexamfetamine dimesylate

Vehicle (e.g., sterile water or saline)

Male and female Sprague-Dawley rats

Oral gavage needles

Syringes

Equipment for blood collection and clinical chemistry analysis

Equipment for necropsy and histopathological examination

Procedure:

Acute Toxicity Study:

Administer single oral doses of lisdexamfetamine to different groups of rats.

Observe animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days.

Record body weights and food consumption.
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At the end of the observation period, perform a gross necropsy.

Repeat-Dose Toxicity Study (e.g., 7-day or 28-day):

Administer lisdexamfetamine orally once daily for the specified duration.

Conduct daily clinical observations and weekly measurements of body weight and food

consumption.

At the end of the treatment period, collect blood for hematology and clinical chemistry

analysis.

Perform a full necropsy, record organ weights, and collect tissues for histopathological

examination.

Dosage Data for Toxicity Studies in Rats:

Study Type
Dose (mg/kg/day,
p.o.)

Animal Model Observed Effect

Acute ≥ 60 Sprague-Dawley Rat
Increased motor

activity.

Acute 1000 Sprague-Dawley Rat
One death and one

euthanasia.

7-Day Repeat-Dose 100, 300 Sprague-Dawley Rat

Increased activity;

self-mutilation leading

to euthanasia in some

animals.

28-Day Repeat-Dose 80 Sprague-Dawley Rat

Signs of self-

mutilation and thin

body condition.
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Caption: Mechanism of action of lisdexamfetamine.
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Caption: Experimental workflow for locomotor activity assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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